1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
Overview
Description
1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group
Preparation Methods
The synthesis of 1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluorobenzene and 1-bromo-2-methylbenzene.
Formation of Sulfanylmethyl Intermediate: The 3-chloro-5-fluorobenzene undergoes a reaction with a thiol reagent to introduce the sulfanylmethyl group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene in chemical reactions involves the activation of the aromatic ring and the sulfanylmethyl group. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The sulfanylmethyl group can undergo oxidation or reduction, altering the electronic properties of the molecule and enabling further functionalization .
Comparison with Similar Compounds
1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can be compared with other similar compounds such as:
1-Bromo-3-chloro-5-fluorobenzene: Lacks the sulfanylmethyl group, making it less versatile in certain synthetic applications.
1-Bromo-3-chloro-2,4,5-trifluorobenzene: Contains additional fluorine atoms, which can influence its reactivity and electronic properties.
The presence of the sulfanylmethyl group in this compound provides unique reactivity and functionalization opportunities, distinguishing it from other halogenated aromatic compounds.
Properties
IUPAC Name |
1-[(2-bromophenyl)methylsulfanyl]-3-chloro-5-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFS/c14-13-4-2-1-3-9(13)8-17-12-6-10(15)5-11(16)7-12/h1-7H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOKNYNJHQATPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201189788 | |
Record name | Benzene, 1-[[(2-bromophenyl)methyl]thio]-3-chloro-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201189788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443352-58-6 | |
Record name | Benzene, 1-[[(2-bromophenyl)methyl]thio]-3-chloro-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443352-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-[[(2-bromophenyl)methyl]thio]-3-chloro-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201189788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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